3-[(1-Cyanobutan-2-ylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Cyanobutan-2-ylamino)methyl]benzamide, also known as CB2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB2 belongs to the class of benzamide derivatives and is a selective agonist for the cannabinoid receptor type 2 (CB2).
Wirkmechanismus
3-[(1-Cyanobutan-2-ylamino)methyl]benzamide exerts its therapeutic effects by binding to the 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide receptor, which is primarily expressed on immune cells such as macrophages and T cells. Activation of the 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide receptor leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide also has an analgesic effect and can reduce pain perception by modulating the activity of pain-sensing neurons.
Biochemical and Physiological Effects:
3-[(1-Cyanobutan-2-ylamino)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide has been shown to have antioxidant, neuroprotective, and anti-tumor effects. 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide has also been shown to modulate the immune response and can promote the clearance of pathogens such as bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide as a research tool is its selectivity for the 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide receptor. This allows researchers to study the specific effects of 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide activation without interference from other cannabinoid receptors. However, one limitation of 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide. One area of interest is the development of 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide agonists as therapeutic agents for the treatment of inflammatory conditions and pain. Another area of interest is the investigation of the role of 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research on 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide could lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide involves the reaction of 3-aminomethylbenzamide with 1-cyanobutane-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-[(1-Cyanobutan-2-ylamino)methyl]benzamide has been extensively studied for its potential therapeutic applications in various medical conditions such as inflammation, pain, cancer, and neurodegenerative diseases. 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This makes 3-[(1-Cyanobutan-2-ylamino)methyl]benzamide a potential therapeutic agent for the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-[(1-cyanobutan-2-ylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-12(6-7-14)16-9-10-4-3-5-11(8-10)13(15)17/h3-5,8,12,16H,2,6,9H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWYCECGHDGWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC(=CC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((1-Cyanobutan-2-yl)amino)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.